Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with tert-butyl, tert-butoxycarbonylamino, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by selective functionalization of the piperidine ring to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for substitution reactions. The reaction conditions are typically mild to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The tert-butoxycarbonyl group can act as a protecting group, while the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- Tert-butyl (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylate
- Tert-butyl (3R,5R)-3-(methoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate
Uniqueness
Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate is unique due to the presence of both the tert-butoxycarbonylamino and hydroxy groups on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C15H28N2O5 |
---|---|
Molecular Weight |
316.39 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-11(18)9-17(8-10)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19) |
InChI Key |
SQJCFTKEUFZYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.